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molecular formula C11H13N3 B8753591 (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanamine

Cat. No. B8753591
M. Wt: 187.24 g/mol
InChI Key: VAJFGMHRDPRUQN-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve [4-(1-methyl-1H-imidazol-2-yl)-benzyl]-carbamic acid tert-butyl ester (500 mg, 1.7 mmol) in DCM (20 mL) and trifluoroacetic acid (5 mL). Stir the mixture for 1 h at ambient temperature. Concentrate in vacuo and purify by SCX chromatography to obtain the title compound (240 mg, 74%). MS (ES+) m/z: 188 (M+H)+.
Name
[4-(1-methyl-1H-imidazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[N:16]([CH3:20])[CH:17]=[CH:18][N:19]=2)=[CH:11][CH:10]=1)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[CH3:20][N:16]1[CH:17]=[CH:18][N:19]=[C:15]1[C:12]1[CH:13]=[CH:14][C:9]([CH2:8][NH2:7])=[CH:10][CH:11]=1

Inputs

Step One
Name
[4-(1-methyl-1H-imidazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)C=1N(C=CN1)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by SCX chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=NC=C1)C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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